molecular formula C13H15N5O2 B2469279 1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone CAS No. 1903032-18-7

1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Cat. No.: B2469279
CAS No.: 1903032-18-7
M. Wt: 273.296
InChI Key: FCXNXTLDANNBJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a useful research compound. Its molecular formula is C13H15N5O2 and its molecular weight is 273.296. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

1H-1,2,4-triazole derivatives containing the pyridine moiety have been synthesized, with these compounds demonstrating antibacterial and plant growth regulatory activities. The synthesis involves the condensation of 1-(pyridine-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone with aryl aldehydes. This study showcases the compound's role in producing derivatives with potential for agricultural and medicinal applications (Liu et al., 2007).

Antiviral Activity

Research into 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and Pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine derivatives has uncovered their potential antiviral activities. These compounds, obtained through the reaction of specific ethanones with phenyl isothiocyanate and active halogen-containing compounds, have been evaluated for cytotoxicity and activity against HSV1 and HAV-MBB, indicating their relevance in antiviral drug development (Attaby et al., 2006).

Crystal Structure and Theoretical Studies

Investigations into compounds like 1-{5-Methyl-1-[8-(trifluoro­meth­yl)quinolin-4-yl]-1H-1,2,3-triazol-4-yl}ethanone reveal insights into their crystal structure and potential interactions through hydrogen bonds. Such studies are crucial for understanding the molecular configuration and designing compounds with desired physical and chemical properties (Thiruvalluvar et al., 2007).

Fungicidal Activity

New 1,2,4-triazole derivatives containing oxime ether and phenoxy pyridine moiety have been synthesized, displaying moderate to high fungicidal activities against several phytopathogens. This highlights the compound's utility in developing new fungicides with broad-spectrum antifungal properties (Bai et al., 2020).

Enaminone Chemistry

The structure and hydrogen-bonding patterns of enaminones, such as (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone, have been examined to understand their potential applications in medicinal chemistry. These compounds are characterized by bifurcated intra- and intermolecular hydrogen bonding, influencing their reactivity and stability (Balderson et al., 2007).

Properties

IUPAC Name

1-(3-pyridin-2-yloxypyrrolidin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c19-13(8-18-10-14-9-16-18)17-6-4-11(7-17)20-12-3-1-2-5-15-12/h1-3,5,9-11H,4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXNXTLDANNBJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC=N2)C(=O)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.